Welcome to the BenchChem Online Store!
molecular formula C12H15NO B559601 8-Hydroxyjulolidine CAS No. 41175-50-2

8-Hydroxyjulolidine

Cat. No. B559601
M. Wt: 189.25 g/mol
InChI Key: FOFUWJNBAQJABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06433176B1

Procedure details

According to a procedure similar to that of Embodiment 5, a mixture of m-aminophenol (5.0 g, 45.8 mmol), 1-bromo-3-chloropropane (23.9 g, 15 ml, 150 mmol) and ethanol (50 ml) was heated and refluxed. NaHCO3 (10.0 g, 119 mmol) aqueous solution (20 ml) was added slowly. After 24 hours of reflux, 3.4 g of 8-hydroxyjulolidine was obtained in 39% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12]Cl.[C:14]([O-])(O)=O.[Na+].[CH2:19](O)[CH3:20]>>[CH2:11]1[CH2:12][N:1]2[C:2]3[C:3]([CH2:14][CH2:19][CH2:20]2)=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=3[CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
15 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After 24 hours of reflux
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C1CC2=C3C(=C(C=C2)O)CCCN3C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.